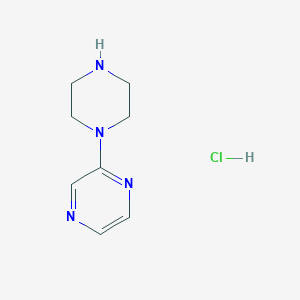

2-(Piperazin-1-yl)pyrazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperazin-1-ylpyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c1-2-11-8(7-10-1)12-5-3-9-4-6-12;/h1-2,7,9H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDNHTMVWNAZKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-78-5 | |

| Record name | Pyrazine, 2-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperazin 1 Yl Pyrazine Hydrochloride

Retrosynthetic Analysis of the Compound's Molecular Architecture

A retrosynthetic approach to 2-(Piperazin-1-yl)pyrazine (B1270772) hydrochloride identifies the key bond disconnections that lead to logical starting materials. The most prominent disconnection is the carbon-nitrogen (C-N) bond linking the pyrazine (B50134) and piperazine (B1678402) rings.

Primary Disconnection (C-N Bond): This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction. This is the most common and direct route for forming the final compound. The synthons for this transformation are a piperazine nucleophile and an electrophilic pyrazine derivative, typically a halopyrazine such as 2-chloropyrazine (B57796). The electron-deficient nature of the pyrazine ring facilitates attack by the amine nucleophile, displacing the halide.

Secondary Disconnections (Ring Systems): Further disconnection of the individual heterocyclic rings reveals their fundamental building blocks.

Pyrazine Ring: The pyrazine core can be retrosynthetically disassembled into a 1,2-dicarbonyl compound and a 1,2-diamine.

Piperazine Ring: The piperazine moiety can be traced back to acyclic precursors like ethylenediamine (B42938) and a two-carbon electrophile (e.g., 1,2-dichloroethane) or through the cyclization of precursors like bis(2-chloroethyl)amine (B1207034).

This analysis highlights that the synthesis can be approached by first preparing the individual heterocyclic precursors and then coupling them in a final step.

Classical Synthetic Routes to the Pyrazine Core and its Functionalization

The pyrazine ring is a key structural motif in many biologically active compounds. semanticscholar.org Its synthesis and subsequent functionalization are well-documented processes.

The formation of the pyrazine ring is most classically achieved through condensation reactions. A widely employed method involves the reaction of α-diketones with 1,2-diamines, followed by oxidation. slideshare.netscribd.com

Another significant route is the oxidative dehydrogenation of piperazine, often using catalysts like palladium on carbon (Pd/C) or copper-based catalysts, though this typically requires high temperatures. scribd.comum.edu.my More modern and varied approaches have also been developed, including manganese-catalyzed dehydrogenative coupling of β-amino alcohols, which proceed through a 2,5-dihydropyrazine intermediate before aromatization. nih.gov

A summary of common pyrazine synthesis methods is presented below.

Table 1: Selected Cyclization Reactions for Pyrazine Ring Formation| Starting Materials | Reaction Type | Key Features |

|---|---|---|

| α-Diketone + 1,2-Diamine | Condensation/Oxidation | A traditional, versatile method for forming substituted pyrazines. scribd.com |

| Piperazine | Catalytic Dehydrogenation | An industrially relevant method, often requiring high temperatures. scribd.com |

| β-Amino alcohols | Acceptorless Dehydrogenative Coupling | A sustainable, atom-economical approach using manganese pincer complexes. nih.gov |

| N-allyl malonamides | Diazidation/Cyclization | A sequence providing access to pyrazines with ester and hydroxy groups. researchgate.net |

The pyrazine ring's electronic nature dictates its reactivity towards substitution. As a π-deficient heteroaromatic system, it is generally resistant to electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution (SNAr). um.edu.mythieme-connect.de

Electrophilic Substitution: Direct electrophilic attack (e.g., nitration, halogenation) is difficult due to the deactivating effect of the two nitrogen atoms, which are protonated in acidic media, further deactivating the ring. thieme-connect.de Successful electrophilic substitutions typically require the presence of strong electron-donating groups on the ring or the use of pyrazine N-oxides to activate the system. thieme-connect.de

Nucleophilic Substitution: The pyrazine ring is highly susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present. thieme-connect.de The reaction of 2-chloropyrazine with various nucleophiles, including amines, is a common and efficient method for introducing substituents onto the pyrazine core. um.edu.my This SNAr reaction is the pivotal step in synthesizing 2-(Piperazin-1-yl)pyrazine from 2-chloropyrazine and piperazine. The reaction proceeds readily due to the stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen atoms.

Classical Synthetic Routes to the Piperazine Moiety and its Functionalization

Piperazine is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. nih.govrsc.org Its synthesis is a mature field with several established methodologies.

The industrial production of piperazine often involves the reaction of 1,2-dichloroethane (B1671644) or ethanolamine (B43304) with ammonia (B1221849) under high temperature and pressure. wikipedia.org These reactions typically yield a mixture of linear and cyclic amines, from which piperazine is separated. wikipedia.org

Alternative laboratory-scale syntheses include the cyclization of N,N'-disubstituted ethylenediamines. For instance, reacting bis(2-chloroethyl)amine derivatives with a primary amine can construct the piperazine ring. nih.gov Palladium-catalyzed cyclization reactions that couple a propargyl unit with various diamine components have also been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org

While the primary nitrogen of piperazine attacks the pyrazine ring to form the target compound, the secondary nitrogen is available for further functionalization, a common strategy in drug development. nih.gov N-alkylation is a fundamental transformation for piperazine.

This is typically achieved through two main pathways:

Nucleophilic Substitution: Reaction with alkyl halides (e.g., chlorides, bromides) is a straightforward method for N-alkylation. nih.govambeed.com A significant challenge is controlling the regioselectivity to avoid dialkylation. Using a large excess of piperazine can favor mono-alkylation, or one of the nitrogen atoms can be temporarily protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective alkylation of the unprotected nitrogen. nih.govresearchgate.net

Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-alkylated product. nih.gov This approach is often preferred as it avoids the formation of quaternary ammonium (B1175870) salts that can occur as byproducts in alkyl halide reactions. researchgate.net

Table 2: Common Amine Alkylation Approaches for Piperazine

| Method | Reagents | Key Features |

|---|---|---|

| Nucleophilic Substitution | Alkyl Halides, Base | Direct method; control of mono- vs. di-alkylation can be challenging. nih.govambeed.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | High-yielding and clean; avoids over-alkylation to quaternary salts. nih.gov |

| Michael Addition | α,β-Unsaturated Carbonyls | Forms a C-N bond via conjugate addition, useful for specific structures. researchgate.net |

Formation of the C-N Bond Linking Pyrazine and Piperazine Moieties

The creation of the C-N bond between the pyrazine and piperazine components is a cornerstone of synthesizing 2-(piperazin-1-yl)pyrazine and its derivatives. Several robust synthetic strategies have been developed to achieve this transformation efficiently.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a widely employed method for forging the C-N bond between a pyrazine ring and piperazine. nih.govmasterorganicchemistry.com This reaction typically involves the displacement of a leaving group, most commonly a halogen, from an electron-deficient pyrazine ring by the nucleophilic piperazine. The pyrazine ring's inherent electron-withdrawing nature facilitates this reaction. researchgate.net

The general mechanism involves the attack of the piperazine nitrogen on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyrazine ring. Subsequent expulsion of the leaving group restores aromaticity and yields the desired 2-(piperazin-1-yl)pyrazine.

Key factors influencing the success of SNAr reactions include the nature of the leaving group, the solvent, and the reaction temperature. Halogens are common leaving groups, with reactivity often following the order F > Cl > Br > I. rsc.orgnih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. Solvents such as water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) are frequently used. chemicalbook.comresearchgate.net In some instances, microwave irradiation has been utilized to accelerate the reaction.

A typical procedure involves reacting a 2-halopyrazine, such as 2-chloropyrazine, with an excess of piperazine in a suitable solvent. The reaction mixture is heated to ensure completion, and upon cooling, the product can be isolated.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, represents a powerful and versatile method for forming C-N bonds. nih.govnih.gov This reaction allows for the coupling of a wider range of substrates under milder conditions compared to traditional SNAr reactions.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the 2-halopyrazine to a palladium(0) complex. This is followed by the coordination of piperazine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired 2-(piperazin-1-yl)pyrazine and regenerates the palladium(0) catalyst.

A variety of palladium catalysts and phosphine (B1218219) ligands can be employed to optimize the reaction. The choice of ligand is crucial for the efficiency of the catalytic cycle. These reactions are typically carried out in anhydrous solvents under an inert atmosphere to prevent catalyst deactivation.

For instance, the reaction of 2-chloropyrazine with piperazine can be effectively catalyzed by a palladium source, such as palladium(II) acetate, in the presence of a suitable phosphine ligand and a base like sodium tert-butoxide.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the amination of aryl halides. nih.govnih.gov While historically requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed systems.

The mechanism of copper-catalyzed amination is thought to involve the coordination of both the 2-halopyrazine and piperazine to a copper(I) or copper(II) catalyst. rsc.org This is followed by a reductive elimination or a related process to form the C-N bond. The use of ligands can significantly enhance the reaction's efficiency.

In a typical procedure, a 2-halopyrazine is reacted with piperazine in the presence of a copper catalyst, such as copper(I) iodide or copper(I) oxide, often with a ligand and a base in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Salt Formation and Crystallization Techniques for the Hydrochloride Form

The hydrochloride salt of 2-(piperazin-1-yl)pyrazine is often preferred for its improved solubility and stability. This section outlines the principles of its formation and the factors influencing its crystalline structure.

Mechanisms of Hydrochloride Salt Formation

The formation of 2-(piperazin-1-yl)pyrazine hydrochloride is an acid-base reaction. The piperazine moiety contains two basic nitrogen atoms that can be protonated by hydrochloric acid. cymitquimica.com The most basic nitrogen, typically the one further from the electron-withdrawing pyrazine ring, is protonated first.

The process generally involves dissolving the free base of 2-(piperazin-1-yl)pyrazine in a suitable organic solvent, such as ethanol, isopropanol (B130326), or diethyl ether. A solution of hydrochloric acid, either as a gas or dissolved in a solvent like isopropanol or water, is then added. google.comgoogle.com The addition of the acid leads to the protonation of one or both of the piperazine nitrogens, resulting in the formation of the hydrochloride salt. The salt, being less soluble in the organic solvent than the free base, precipitates out of the solution and can be collected by filtration. The stoichiometry of the acid added determines whether a mono-hydrochloride or di-hydrochloride salt is formed.

Polymorphism and Crystallization Solvent Effects

Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The crystallization process, particularly the choice of solvent, plays a critical role in determining which polymorphic form is obtained.

The solvent can influence crystal growth by affecting nucleation rates and the relative stability of different crystal faces. For this compound, crystallization from different solvents or solvent mixtures can lead to the formation of different polymorphs or solvates. For example, crystallization from an alcohol might yield a different crystalline form compared to crystallization from a less polar solvent like chloroform. researchgate.net Factors such as cooling rate, concentration, and the presence of impurities can also impact the resulting crystal form. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy are essential for identifying and studying different polymorphic forms.

Advanced and Green Chemistry Approaches in Compound Synthesis

In recent years, there has been a significant shift towards "green" and advanced synthetic methodologies that offer advantages such as improved reaction rates, higher yields, increased safety, and reduced environmental impact compared to traditional methods. nih.govresearchgate.net These approaches include biocatalysis, continuous-flow processing, microwave-assisted reactions, and solvent-free conditions.

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.gov While specific biocatalytic routes to this compound are not extensively documented, the enzymatic synthesis of related pyrazine amides, such as pyrazinamide (B1679903), provides a strong precedent. nih.gov

Enzymes, particularly lipases like immobilized Candida antarctica Lipase B (CAL-B) or Lipozyme® TL IM from Thermomyces lanuginosus, have proven effective in catalyzing the amidation of pyrazine esters. nih.gov This process typically involves the reaction of a pyrazine ester with an amine in a suitable organic solvent. The use of enzymes, which are biodegradable and derived from renewable resources, aligns with the principles of green chemistry by avoiding hazardous reagents. nih.gov The reaction conditions are generally mild, often proceeding at temperatures around 45 °C. nih.govrsc.org

Table 1: Comparison of Biocatalytic vs. Traditional Amide Bond Formation

| Parameter | Biocatalytic Method (e.g., Lipozyme® TL IM) | Traditional Chemical Method |

|---|---|---|

| Catalyst/Reagent | Immobilized Enzyme (e.g., Lipase) | Thionyl chloride, DMF, activating agents (e.g., DMAP) |

| Reaction Conditions | Mild (e.g., 45 °C), atmospheric pressure | Often requires harsh conditions, may involve corrosive reagents |

| Environmental Impact | Biodegradable catalyst, less hazardous | Generates chemical waste, uses toxic reagents |

| Selectivity | High chemo-, regio-, and enantioselectivity | May require protecting groups, lower selectivity |

This table illustrates the general advantages of biocatalytic approaches for reactions like the amidation required to form pyrazine derivatives, based on findings from related syntheses. nih.gov

Continuous-flow and microwave-assisted syntheses are enabling technologies that can significantly enhance reaction efficiency, safety, and scalability. nih.govmdpi.com

Continuous-Flow Synthesis: This technique involves pumping reagents through reactor coils or packed-bed catalysts, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govmdpi.com Flow chemistry is particularly advantageous for handling hazardous intermediates safely and for scaling up reactions without the need for large batch reactors. nih.gov The enzymatic synthesis of pyrazinamide derivatives has been successfully demonstrated in a continuous-flow microreactor, showing a higher space-time yield compared to traditional batch shaker reactors. nih.govrsc.org For instance, a reaction that took 17 hours in a shaker could achieve a comparable yield with a residence time of just 20 minutes in a continuous-flow system. nih.gov Although a direct continuous-flow synthesis of 2-(piperazin-1-yl)pyrazine is not detailed, the principles are applicable, especially for the key C-N bond formation step. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by rapidly and efficiently heating the reaction mixture. nih.govbohrium.com This method has been employed for the synthesis of various heterocyclic compounds, including pyrazolines and quinoline (B57606) derivatives, often leading to higher yields and shorter reaction times (minutes instead of hours) compared to conventional heating. nih.govmdpi.com The synthesis of 3-aminoimidazo[1,2-a]pyrazine libraries has been successfully achieved using microwave-assisted multicomponent reactions. bohrium.comumb.edu This approach is well-suited for the rapid generation of compound libraries for screening purposes.

Table 2: Performance of Continuous-Flow vs. Batch Reactors for Pyrazinamide Synthesis

| Reactor Type | Typical Reaction Time | Key Advantage | Reference |

|---|---|---|---|

| Continuous-Flow Microreactor | ~20 minutes (residence time) | Higher space-time yield, improved efficiency | nih.gov |

| Shaker Reactor (Batch) | ~17 hours | Traditional, simple setup | nih.gov |

This table is based on data for the enzymatic synthesis of pyrazinamide derivatives, illustrating the potential efficiency gains of flow chemistry applicable to related pyrazine compounds. nih.gov

Minimizing or eliminating the use of organic solvents is a core principle of green chemistry. Solvent-free reactions, often conducted by heating a mixture of neat reactants, can reduce waste, cost, and environmental hazards. researchgate.netrsc.org

A simple, cost-effective, and environmentally benign method for preparing pyrazine derivatives involves the condensation of 1,2-diketo compounds with 1,2-diamines using a catalytic amount of potassium tert-butoxide (t-BuOK) at room temperature. researchgate.net This approach avoids the need for harsh catalysts or bubbling oxygen, which can lead to side products. researchgate.net Furthermore, the development of solvent- and halide-free methods for C-H functionalization represents a significant advance in atom economy, allowing for the direct synthesis of complex molecules from simple precursors without generating stoichiometric waste. rsc.org The selection of environmentally benign solvents, such as tert-amyl alcohol in biocatalytic reactions, can also significantly improve the green profile of a synthesis by preventing by-product formation and enhancing enzyme activity. nih.govrsc.org

Derivatization Strategies and Precursor Chemistry of the Compound

The 2-(piperazin-1-yl)pyrazine scaffold contains multiple reactive sites that allow for systematic structural modifications to explore structure-activity relationships. The most common derivatization points are the unsubstituted nitrogen atom of the piperazine ring and the carbon atoms of the pyrazine ring. nih.govnih.gov

The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of substituents. Common derivatization strategies include N-alkylation, N-arylation, and acylation. nih.govmdpi.com

N-Alkylation: This is typically achieved through nucleophilic substitution using alkyl halides or sulfonates, or via reductive amination. mdpi.com For instance, the use of a 4-methylpiperazine moiety in related compounds has been shown to modify biological receptor binding profiles. nih.gov

N-Arylation: The introduction of aryl groups is often accomplished using palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-type reactions. mdpi.com

Acylation and Other Derivatizations: The piperazine nitrogen can be acylated or used to form linkages with other molecular fragments. Piperazine derivatives have been used as reagents to derivatize carboxyl groups on peptides, enhancing their detection in mass spectrometry. nih.gov Additionally, functional groups can be introduced, such as in the synthesis of 1-(2-hydroxyethyl)piperazine derivatives, which serve as precursors for more complex molecules. nih.gov

The pyrazine ring itself can be modified to introduce various substituents, although this can be more challenging due to the electron-deficient nature of the ring. Strategies often involve precursor synthesis with the desired substituents already in place or direct functionalization of the heterocyclic core. mdpi.comresearchgate.net

Substitution via Precursor Synthesis: A common approach is to synthesize the pyrazine ring from precursors that already contain the desired functional groups. For example, substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been prepared by condensing alpha-halocarbonyl derivatives with an appropriately substituted aminopyrazine. nih.gov This allows for the introduction of alkyl and halo groups at specific positions on the fused ring system. nih.gov

Direct Functionalization: Direct C-H functionalization or cross-coupling reactions can be used to modify the pyrazine ring. researchgate.netnih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can introduce aryl groups at specific positions. researchgate.net Regioselective metallation using reagents like TMPMgCl·LiCl can activate specific C-H bonds on the pyrazine ring for subsequent reaction with electrophiles. mdpi.comnih.gov

Table 3: Common Derivatization Reactions

| Modification Site | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|

| Piperazine Nitrogen (N-4) | N-Alkylation | Alkyl halides (e.g., MeI), Aldehydes/Ketones (Reductive Amination) | nih.govmdpi.com |

| Piperazine Nitrogen (N-4) | N-Arylation | Aryl halides, Pd or Cu catalyst | mdpi.com |

| Pyrazine Ring | Suzuki Coupling | Ar–B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃ | researchgate.net |

| Pyrazine Ring | Regioselective Metallation | TMPMgCl·LiCl, then an electrophile | mdpi.com |

This table summarizes common methods for modifying the core 2-(piperazin-1-yl)pyrazine structure, highlighting the versatility of the scaffold for creating diverse chemical libraries.

Functionalization for Subsequent Chemical Conjugation

The functionalization of the 2-(piperazin-1-yl)pyrazine scaffold is a critical step for its application in chemical biology and medicinal chemistry, enabling its conjugation to biomolecules such as peptides, proteins, and nucleic acids. Methodologies primarily focus on introducing reactive handles onto the piperazine ring, which can then undergo chemoselective ligation reactions.

The most common site for functionalization is the secondary amine (N-4) of the piperazine ring. This nitrogen atom acts as a nucleophile, readily reacting with a variety of electrophilic reagents to introduce linkers or functional groups. For instance, piperazine-based compounds have been functionalized to create linkers for antibody-drug conjugates (ADCs) and delivery systems for siRNA. nih.govnih.gov One strategy involves the reaction with reagents containing thiol-reactive groups, such as maleimide (B117702), which can then be conjugated to cysteine residues in proteins. nih.govucl.ac.uk For example, piperazine-based polyamines have been linked to maleimide to facilitate chemoselective conjugation to cysteine residues within engineered human ferritin (HumAfFt) nanocages for siRNA delivery. nih.gov

Another approach is reductive amination, where the piperazine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent. This method has been used to elongate the piperazine scaffold and introduce terminal functional groups. A notable example involves the reaction of a protected 2-(piperazin-1-yl)ethanamine with N-methyl-4-piperidone using sodium triacetoxyborohydride (B8407120) as a mild reducing agent. nih.gov The resulting primary amine can then be further functionalized, for example, by reaction with sulfonyl chlorides like 2,3,4,5,6-pentafluorobenzene-1-sulfonyl chloride, to prepare compounds for bioconjugation. nih.gov

More advanced strategies involve the direct C–H functionalization of the piperazine ring itself, although this is often challenging due to the presence of two nitrogen atoms which can complicate reactivity. nih.govencyclopedia.pub However, methods using photoredox catalysis have shown promise. For example, an N-aryl piperazine can be coupled with vinyl sulfones or heteroaryl chlorides in the presence of an iridium photocatalyst, representing a breakthrough in the direct α-C–H functionalization of piperazines. nih.gov These reactions allow for the introduction of substituents at the carbon atoms of the piperazine ring, opening new avenues for attaching linkers and payloads.

The synthesis of hybrid molecules often begins with a key intermediate that is later elaborated. For example, 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide has been used as a versatile starting point. Its reaction with isothiocyanates yields thiosemicarbazide (B42300) derivatives, which can be cyclized to form 1,2,4-triazol-3-thiol moieties, providing a handle for further conjugation. lew.ro Similarly, peptide-imidazo[1,2-a]pyrazine bioconjugates have been developed as bivalent inhibitors, utilizing cysteine-maleimide conjugation methods to link the heterocyclic core to a peptide recognition moiety. ucl.ac.uk

The choice of functionalization strategy depends on the desired point of attachment and the nature of the molecule to be conjugated. The reactivity of the piperazine nitrogens and the potential for C-H activation provide a versatile toolkit for chemists to design and synthesize complex bioconjugates based on the 2-(piperazin-1-yl)pyrazine core.

Interactive Data Table: Functionalization Reactions for Chemical Conjugation

| Starting Material Derivative | Reagent | Reaction Type | Functional Group Introduced | Intended Conjugation Target | Reference |

| Polyamines with terminal primary amine (e.g., PA2) | 2,3,4,5,6-Pentafluorobenzene-1-sulfonyl chloride | Sulfonylation | Pentafluorobenzenesulfonamide | Thiol groups on proteins (e.g., Cysteine) | nih.gov |

| Polyamines with terminal primary amine (e.g., PA2) | Maleimide reagents | Michael Addition | Maleimide | Thiol groups on proteins (e.g., Cysteine) | nih.gov |

| 2-(Piperazin-1-yl)ethanamine | Ethyl trifluoroacetate | N-protection | Trifluoroacetamide | To allow selective reaction at the other N-H | nih.gov |

| N-protected piperazine ethanamine | N-Methyl-4-piperidone / NaBH(OAc)₃ | Reductive Amination | Extended polyamine chain | Elongation for further functionalization | nih.gov |

| Piperazine | tert-Butyl bromopropionate | Alkylation | Carboxylic acid (after deprotection) | Amine groups (e.g., on Valine-Citrulline linker) via peptide bond | nih.gov |

| N-Aryl piperazine | Vinyl sulfone / Ir(ppy)₃ catalyst | Photoredox Catalysis (α-C–H Vinylation) | α-Vinyl sulfone | Not specified | nih.gov |

| N-Aryl piperazine | Heteroaryl chlorides / Ir(ppy)₃ catalyst | Photoredox Catalysis (α-C–H Arylation) | α-Heteroaryl | Not specified | nih.gov |

| 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide | Isothiocyanates | Addition-Cyclization | 1,2,4-Triazol-3-thiol | Not specified | lew.ro |

| Resin-bound peptide with free cysteine | Imidazo[1,2-a]pyrazine (B1224502) with maleimide linker | Michael Addition | Thioether bond | Peptide moiety | ucl.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 2 Piperazin 1 Yl Pyrazine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-(Piperazin-1-yl)pyrazine (B1270772) hydrochloride. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the proton and carbon framework.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The hydrochloride form means the compound is typically analyzed in solvents like DMSO-d₆ or D₂O, and one of the piperazine (B1678402) nitrogens will be protonated. This protonation significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR Spectrum: The proton spectrum is characterized by distinct regions for the aromatic pyrazine (B50134) protons and the aliphatic piperazine protons. The three protons on the pyrazine ring appear as multiplets in the downfield region, typically between 8.0 and 8.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring. The piperazine protons appear as two distinct sets of signals. The four protons on the carbons adjacent to the pyrazine ring are deshielded and appear at a lower field than the four protons on the carbons adjacent to the protonated secondary amine. A broad singlet corresponding to the two N-H protons (one on the piperazine ring and the proton from HCl) is also typically observed.

¹³C NMR Spectrum: The carbon spectrum shows signals for the three distinct carbons of the pyrazine ring and the two chemically different carbons of the piperazine ring. The pyrazine carbons resonate in the aromatic region (typically >130 ppm), while the piperazine carbons are found in the aliphatic region (typically 40-55 ppm). The carbon atom of the pyrazine ring directly attached to the piperazine nitrogen (C2) is observed further downfield compared to the other pyrazine carbons due to the direct attachment of the electronegative nitrogen.

Interactive Data Table: ¹H NMR Data for 2-(Piperazin-1-yl)pyrazine Moiety (Note: Data are typical values and may vary based on solvent and concentration. Coupling constants (J) are given in Hertz.)

| Protons | Multiplicity | Typical Chemical Shift (ppm) | Typical Coupling Constant (J, Hz) |

| Pyrazine-H3 | Doublet | ~8.25 | J = 1.5 Hz |

| Pyrazine-H5 | Doublet of Doublets | ~8.10 | J = 2.5, 1.5 Hz |

| Pyrazine-H6 | Doublet | ~7.90 | J = 2.5 Hz |

| Piperazine-H (α to pyrazine) | Triplet | ~3.80 | J = 5.0 Hz |

| Piperazine-H (β to pyrazine) | Triplet | ~3.10 | J = 5.0 Hz |

| NH/NH⁺ | Broad Singlet | Variable | N/A |

Interactive Data Table: ¹³C NMR Data for 2-(Piperazin-1-yl)pyrazine Moiety (Note: Data are typical values and may vary based on solvent and concentration.)

| Carbon Atom | Typical Chemical Shift (ppm) |

| Pyrazine-C2 | ~155.0 |

| Pyrazine-C3 | ~142.0 |

| Pyrazine-C5 | ~135.0 |

| Pyrazine-C6 | ~133.0 |

| Piperazine-C (α to pyrazine) | ~45.0 |

| Piperazine-C (β to pyrazine) | ~43.5 |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 2-(Piperazin-1-yl)pyrazine hydrochloride, COSY would show correlations between the adjacent protons on the pyrazine ring (H5 with H6) and between the adjacent methylene (B1212753) groups within the piperazine ring. This confirms the integrity of these individual ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the pyrazine proton signals to the pyrazine carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the pyrazinyl and piperazinyl moieties. It detects longer-range (2-3 bond) ¹H-¹³C correlations. Key correlations would be observed from the piperazine protons alpha to the pyrazine ring to the pyrazine carbons C2 and C3, and from the pyrazine proton H3 to the alpha-carbons of the piperazine ring. These correlations definitively prove that the piperazine ring is attached at the C2 position of the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY can help to confirm the three-dimensional structure and conformation. For instance, it would show through-space correlations between the pyrazine proton at position 3 and the adjacent protons on the piperazine ring.

The piperazine ring is not static; it exists in a dynamic equilibrium between two chair conformations. researchgate.net Variable Temperature (VT) NMR studies can be employed to investigate these conformational dynamics. researchgate.net At room temperature, the interconversion between the two chair forms is typically fast on the NMR timescale, resulting in averaged, sharp signals for the piperazine protons.

As the temperature is lowered, the rate of this ring-flipping slows down. At a certain point, known as the coalescence temperature (Tc), the signals for the axial and equatorial protons of the piperazine ring broaden and merge. nih.gov By further lowering the temperature, these signals resolve into distinct resonances for each proton in the "frozen" chair conformation. Analysis of the spectra at different temperatures allows for the calculation of the activation energy barrier (ΔG‡) for the chair-chair interconversion, providing valuable insight into the molecule's conformational flexibility. researchgate.netnih.gov

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can further confirm the structure.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). The molecular formula for the free base of the compound, 2-(Piperazin-1-yl)pyrazine, is C₈H₁₂N₄. avantorsciences.com In the mass spectrometer, this molecule is typically observed as the protonated ion, [M+H]⁺, with the formula C₈H₁₃N₄⁺.

The experimentally measured exact mass is compared to the calculated theoretical mass for the proposed elemental formula. A close match confirms the molecular formula and, by extension, the molecular weight.

Molecular Formula (Free Base): C₈H₁₂N₄ nih.gov

Calculated Exact Mass ([M+H]⁺): 165.1138

Molecular Weight (Hydrochloride Salt): 200.67 g/mol cymitquimica.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion. In an MS/MS experiment, the protonated molecular ion (m/z 165.1 for the free base) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a "fingerprint" that helps to confirm the molecular structure.

For 2-(Piperazin-1-yl)pyrazine, the fragmentation is expected to occur primarily at the piperazine ring, which is the most fragile part of the molecule. Plausible fragmentation pathways include:

Cleavage of the Piperazine Ring: The most common fragmentation involves the cleavage of the piperazine ring, leading to the loss of ethylene (B1197577) (C₂H₄) or ethyleneimine (C₂H₅N) fragments.

Formation of the Pyrazinyl Ion: A characteristic fragmentation would involve the cleavage of the C-N bond between the two rings, potentially leading to a stable pyrazinyl-containing fragment ion.

Retro-Diels-Alder type fragmentation: The piperazine ring can undergo a characteristic retro-Diels-Alder (RDA) type cleavage, breaking into smaller, stable fragments.

Observing a fragmentation pattern consistent with these pathways, such as the detection of a significant fragment ion corresponding to the pyrazinyl moiety, provides strong corroborating evidence for the proposed structure. chemicalbook.com

Computational and Theoretical Investigations of 2 Piperazin 1 Yl Pyrazine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic nature and reactivity of heterocyclic compounds.

Density Functional Theory (DFT) is a widely employed computational method to investigate the geometric and electronic structures of molecules. mdpi.comyoutube.com For pyrazine (B50134) and piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP functional, are used to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. itu.edu.trresearchgate.net Studies on similar mixed-ligand Pt(II) complexes containing pyrazine have used DFT to predict structure parameters and vibrational frequencies. researchgate.net

The process involves optimizing the molecule's geometry to find its lowest energy conformation. For related piperazine derivatives, DFT has been successfully used to calculate structural parameters that show good agreement with experimental data from X-ray diffraction. itu.edu.trdntb.gov.ua These calculations confirm the spatial arrangement of the pyrazine and piperazine rings and how they influence each other. The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. researchgate.net For instance, in a study on tetrapyrazinoporphyrazine complexes, DFT was used to model the geometry and electronic features, demonstrating its utility for complex heterocyclic systems. mdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Related Pyrazine Complex This table presents example data for a polynuclear copper(II) complex with a pyrazine ligand to illustrate typical outputs of DFT calculations, as specific data for 2-(Piperazin-1-yl)pyrazine (B1270772) hydrochloride was not available.

| Parameter | Bond Length (Å) | Reference |

|---|---|---|

| Cu-N (axial) | 2.015 | bendola.com |

| Cu-Cl | 2.250 | bendola.com |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. itu.edu.tr

For pyrazine derivatives, analysis of the HOMO and LUMO has been used to correlate electronic properties with inhibition efficiency in corrosion studies. In some heterocyclic systems, such as 2,3-dichloropyrazine, it has been noted that the LUMO+1 orbital, rather than the LUMO, is used to predict reactivity in nucleophilic substitutions. wuxibiology.com This highlights the importance of careful orbital analysis. rsc.org DFT calculations are the standard method for determining the energies of these orbitals. nih.govresearchgate.net The HOMO-LUMO gap can be tuned by adding electron-donating or electron-withdrawing groups to the molecular structure. rsc.org

Table 2: Example HOMO, LUMO, and Energy Gap Values for a Chalcone Derivative This table shows representative data calculated via DFT for a different organic molecule to demonstrate the application of HOMO-LUMO analysis, as specific values for 2-(Piperazin-1-yl)pyrazine hydrochloride were not found.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| E(HOMO) | -6.12 | bhu.ac.in |

| E(LUMO) | -2.15 | bhu.ac.in |

| Energy Gap (ΔE) | 3.97 | bhu.ac.in |

The Molecular Electrostatic Potential (ESP) surface, also known as the molecular electrostatic potential map (MEP), is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The ESP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. bhu.ac.inresearchgate.net Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. bhu.ac.inresearchgate.net

For pyrazine and piperazine derivatives, ESP analysis can identify the nitrogen atoms of the pyrazine ring and the piperazine ring as potential sites for hydrogen bonding and other electrostatic interactions. researchgate.netresearchgate.net Studies on pyrazine molecules show that coordination to a metal ion can preserve and influence these electrostatic features. researchgate.net This analysis is critical for understanding non-covalent interactions, such as those that occur in ligand-protein binding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, complementing the static picture offered by quantum chemical calculations.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, which contains a piperazine ring, multiple conformations are possible. Studies on 2-substituted piperazines have shown that the preference for axial or equatorial substitution can be crucial and is sometimes stabilized by intramolecular hydrogen bonds. nih.gov The conformational preferences of such molecules can significantly control their binding to biological targets. nih.gov

MD simulations can be used to explore the conformational landscape and dynamics of the molecule in different environments, such as in a vacuum or in an aqueous solution. semanticscholar.orgresearchgate.net A recent study used MD simulations to explore the interaction between various substituted pyrazines and human serum albumin (HSA), showing that the binding of the pyrazine compounds could enhance the stability of the protein. semanticscholar.orgresearchgate.net Such simulations track the movement of every atom over time, providing a detailed picture of the molecule's flexibility and how it interacts with its surroundings.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. youtube.com This method is extensively used in drug discovery to understand the binding mode and affinity of potential drug candidates. nih.govnih.gov For pyrazine and piperazine derivatives, docking studies have been performed against a wide array of protein targets. researchgate.netnih.gov

These studies theoretically predict the binding pose of the ligand within the protein's active site and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov For example, docking studies on pyrazine-based compounds have revealed that the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors. researchgate.net In one study, a pyrazine-pyridone derivative showed a high binding affinity to a bacterial target (PDB: 4DUH), with interactions including one hydrogen-donor and one π-hydrogen bond. nih.gov The results are often reported as a docking score, where a more negative value typically indicates a stronger predicted binding affinity. youtube.com

Table 3: Illustrative Molecular Docking Results for Pyrazine-Based Inhibitors Against PIM-1 Kinase This table provides example docking scores for different compounds to demonstrate the output of docking studies, as specific data for this compound was not found.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Compd 25 | -8.98 | Glu171, Glu121, Lys67 | researchgate.net |

| ZINC73096248 | -10.32 | Glu121, Asp128, Lys67 | researchgate.net |

In Silico Prediction of Chemical Reactivity and Potential Metabolic Pathways (Theoretical prediction, not experimental metabolic studies)

In silico methods, which utilize computer simulations, are instrumental in predicting the chemical reactivity and potential metabolic fate of molecules like this compound. These theoretical investigations provide insights into the molecule's electronic properties and identify potential sites for metabolic transformation, guiding further experimental research.

Predicted Chemical Reactivity: The chemical reactivity of this compound is dictated by the electronic characteristics of its two core heterocyclic structures: the pyrazine ring and the piperazine ring. The pyrazine ring, due to the presence of two electron-withdrawing nitrogen atoms, is electron-deficient. This deficiency makes the carbon atoms of the pyrazine ring susceptible to nucleophilic attack, although electrophilic substitution is generally difficult. mdpi.comyoutube.com Conversely, the piperazine moiety contains two secondary amine nitrogen atoms, which are nucleophilic and represent primary sites for chemical reactions.

Computational models, such as those based on Density Functional Theory (DFT), can calculate electronic descriptors that predict reactivity. mdpi.comijournalse.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), often associated with the piperazine nitrogens. A low LUMO energy indicates a greater ability to accept electrons, a characteristic feature of the pyrazine ring, making it prone to nucleophilic attacks under certain conditions. mdpi.com

Potential Metabolic Pathways: Based on computational predictions and metabolic studies of related piperazine- and pyrazine-containing compounds, several metabolic pathways can be theoretically proposed for this compound. The piperazine ring is a common site for metabolic transformations. nih.gov

Key predicted metabolic reactions include:

N-Oxidation: The nitrogen atoms of the piperazine ring can undergo oxidation to form N-oxides.

N-Dealkylation/Demethylation: While the parent compound is not N-alkylated, this pathway is relevant for derivatives. For the parent compound, metabolism often involves the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Studies on other piperazine compounds show that isoforms like CYP3A4, CYP2C19, and CYP1A2 are frequently involved. nih.gov

Ring Hydroxylation: Hydroxylation can occur on the carbon atoms of the piperazine ring, typically at the position alpha to the nitrogen, which can lead to the formation of an aldehyde metabolite. nih.gov

Pyrazine Ring Metabolism: The pyrazine ring itself can be metabolized, for instance, through sulfoxidation, a pathway observed in other phenothiazine (B1677639) drugs containing a piperazine moiety, often catalyzed by CYP1A2 and CYP3A4. nih.gov

Ring Contraction: More complex metabolic activation can lead to a six-electron oxidation of the piperazine ring, forming a reactive intermediate. This intermediate can be trapped by cellular nucleophiles like glutathione (B108866) (GSH), potentially leading to a novel ring contraction to form a substituted imidazoline (B1206853) derivative. researchgate.netacs.org

Quinone-Methide Formation: In derivatives containing certain motifs (like a 3-chlorobenzyl group), bioactivation can occur via aromatic ring hydroxylation followed by elimination to form a reactive quinone-methide species. nih.gov

These predicted pathways are based on the known metabolic fates of structurally similar compounds. The specific metabolites formed from this compound would require confirmation through experimental metabolic studies.

| Predicted Metabolic Pathway | Description | Potential Catalyzing Enzymes (Inferred) |

|---|---|---|

| N-Oxidation | Addition of an oxygen atom to a piperazine nitrogen. | Cytochrome P450 (CYP) family |

| Piperazine Ring Hydroxylation | Addition of a hydroxyl (-OH) group to a carbon on the piperazine ring. | Cytochrome P450 (CYP) family |

| Pyrazine Ring Sulfoxidation | Oxidation of the pyrazine ring, analogous to sulfoxidation in related structures. | CYP1A2, CYP3A4 nih.gov |

| Oxidative Deamination | Can lead to the formation of an aldehyde metabolite following hydroxylation. nih.gov | Cytochrome P450 (CYP) family |

| Ring Contraction | Oxidation of the piperazine ring leading to a reactive intermediate that rearranges to an imidazoline structure. researchgate.netacs.org | Cytochrome P450 (CYP) family |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Focus on theoretical models, not biological activity or efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. For derivatives of 2-(Piperazin-1-yl)pyrazine, QSAR models can theoretically predict how structural modifications would influence certain endpoints, such as physicochemical properties or receptor binding affinity, without focusing on the ultimate biological activity or efficacy.

Building the QSAR Model: The development of a robust QSAR model for piperazine or pyrazine derivatives involves several key steps. First, a dataset of compounds with known properties is compiled. mdpi.comresearchgate.net The three-dimensional structures of these molecules are optimized, often using force fields like MMFF94 or quantum mechanics methods such as DFT. ijournalse.orgresearchgate.net

Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and are categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the HOMO and LUMO, electrophilicity index, and dipole moment. mdpi.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching, such as the topological polar surface area (TPSA). mdpi.com

Physicochemical Descriptors: These relate to properties like molar refractivity (MR), aqueous solubility (Log S), and refractive index. mdpi.com

3D-MoRSE Descriptors: These descriptors are based on the 3D coordinates of the atoms and can encode information about atomic properties like electronegativity and atomic number. researchgate.net

Statistical Methods and Validation: Once the descriptors are calculated, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the most relevant descriptors to the property of interest. mdpi.comijournalse.org Other methods like Multiple Non-Linear Regression (MNLR) can also be used. mdpi.com

The predictive power and robustness of the developed QSAR model are assessed through rigorous internal and external validation procedures. mdpi.com Internal validation often uses techniques like leave-one-out cross-validation (Q²LMO), while external validation involves using the model to predict the properties of a separate "test set" of compounds that were not used in the model's creation. mdpi.comresearchgate.net Y-randomization tests are also performed to ensure the model is not the result of a chance correlation. mdpi.com

For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors found that descriptors such as LUMO energy, electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (TPSA), and refractive index (n) were significantly correlated with the inhibitory activity. mdpi.com Another study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives identified 3D-MoRSE and RDF descriptors as crucial for their model. researchgate.net These examples highlight the type of theoretical framework that could be applied to derivatives of 2-(Piperazin-1-yl)pyrazine to guide the design of new analogues with specific theoretical properties.

| Descriptor Type | Example Descriptor | Information Encoded | Reference |

|---|---|---|---|

| Electronic | Energy of LUMO (ELUMO) | Electron-accepting ability; relates to electrophilicity. | mdpi.com |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | mdpi.com | |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability. | mdpi.com |

| Aqueous Solubility (Log S) | The logarithm of the molar solubility in water. | mdpi.com | |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | mdpi.com |

| 3D-MoRSE | MoRSEE21 | 3D molecular representation based on Sanderson electronegativities. | researchgate.net |

| MoRSEN12 | 3D molecular representation based on atomic number. | researchgate.net |

Fundamental Interactions of 2 Piperazin 1 Yl Pyrazine Hydrochloride with Biological Systems Mechanistic Focus

In Vitro Receptor Binding Affinities and Selectivity Profiles

The 2-(piperazin-1-yl)pyrazine (B1270772) scaffold has been extensively explored in the context of receptor-targeted drug discovery, particularly for G-protein coupled receptors (GPCRs). The nature and affinity of these interactions are highly dependent on the specific substitutions made to the core structure.

Research has extensively investigated derivatives of 2-(piperazin-1-yl)pyrazine as ligands for the histamine (B1213489) H3 receptor, a GPCR predominantly expressed in the central nervous system that modulates the release of various neurotransmitters. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that while the piperazine-pyrazine core is a common feature in many H3 receptor ligands, the nature of the substituent on the piperazine (B1678402) ring is critical for high-affinity binding.

In comparative studies, piperidine-based analogs often show higher affinity for the H3 receptor than their piperazine-containing counterparts. nih.govugr.es For instance, in a series of dual-acting histamine H3 and sigma-1 receptor ligands, the piperazine derivative 2-(4-(4-(4-(tert-Butyl)phenoxy)butyl)piperazin-1-yl)pyrazine oxalate (compound 16 ) was found to lack significant activity at the H3 receptor, whereas its piperidine (B6355638) analogs displayed high affinity. nih.govacs.org This suggests that the pyrazine-2-yl group in the basic part of the molecule may be detrimental to H3 receptor binding in this context. nih.govacs.org However, other studies have shown that appropriate modification of the piperazine scaffold can lead to potent H3 receptor antagonists. ebi.ac.uk

The selectivity profile of these compounds is also a key area of investigation. For example, some piperazine derivatives have been designed to be highly selective for the H3 receptor over other histamine receptor subtypes and sigma receptors. nih.gov The strategic design of these molecules often involves computational modeling to understand the binding interactions at the molecular level. nih.gov

Beyond the H3 receptor, the arylpiperazine motif, which shares structural similarities with 2-(piperazin-1-yl)pyrazine, is a well-established pharmacophore for various serotonin (B10506) (5-HT) receptors, such as the 5-HT1A receptor. nih.govnih.govacs.org The affinity for these receptors is also heavily influenced by the substituents on the piperazine and aryl rings. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 2-(4-(4-(4-(tert-Butyl)phenoxy)butyl)piperazin-1-yl)pyrazine oxalate | Histamine H3 Receptor | Low to no affinity | nih.gov, acs.org |

| Piperazine derivative (unspecified) | Histamine H3 Receptor | 1531 | nih.gov |

| Arylpiperazine derivative (unspecified) | 5-HT1A Receptor | 1.28 | nih.gov |

The interaction of 2-(piperazin-1-yl)pyrazine derivatives with ion channels is a less explored area compared to GPCRs. However, the broader class of piperazine-containing compounds has shown activity at various ion channels. Ligand-gated ion channels (LGICs), such as the 5-HT3 receptor, and voltage-gated ion channels are crucial for fast synaptic transmission and are important drug targets. nih.govmdpi.com

Studies on structurally related piperazinyl bicyclic derivatives have identified selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov These findings suggest that the piperazine moiety can be incorporated into scaffolds that target ion channels, although specific data for 2-(piperazin-1-yl)pyrazine hydrochloride is limited. The mechanism of action for such compounds typically involves direct binding to the channel protein, which can either block the pore or allosterically modulate the channel's gating properties.

The piperazine scaffold is a common feature in molecules that interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are key targets for antidepressant and psychostimulant drugs.

While direct studies on this compound are not widely reported, research on piperazine derivatives provides insights into their potential interaction with neurotransmitter transporters. For example, some piperazine derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of monoamine neurotransmitters, which indirectly points to the relevance of this scaffold in modulating monoaminergic systems. nih.govnih.gov The interaction with transporters is typically competitive, where the compound binds to the same site as the endogenous neurotransmitter, thereby blocking its reuptake.

In Vitro Enzyme Inhibition and Activation Mechanisms

The 2-(piperazin-1-yl)pyrazine core has been identified as a versatile scaffold for the development of enzyme inhibitors, particularly in the domain of protein kinases.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. nih.govnih.gov The pyrazine (B50134) ring, being a bioisostere of the adenine (B156593) core of ATP, makes pyrazine-containing compounds well-suited to act as ATP-competitive kinase inhibitors. nih.govtandfonline.com

Numerous studies have highlighted the potential of pyrazine and piperazine derivatives as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and Casein Kinase 2 (CK2). nih.govtandfonline.comnih.govacs.orgresearchgate.netresearchgate.netnih.gov For instance, derivatives of 3-(piperazinylmethyl)benzofuran have been identified as potent type II inhibitors of CDK2, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. The selectivity of these inhibitors for specific kinases is a major focus of research and is often achieved through structure-guided design and the introduction of specific substituents that exploit differences in the ATP-binding sites of various kinases. researchgate.netresearchgate.net

| Compound Series | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 3-(Piperazinylmethyl)benzofuran derivatives | CDK2 | 40.91 - 333.10 nM | nih.gov |

| Pyrazine-pyridine biheteroaryls | VEGFR-2 | Potent inhibition reported | acs.org |

| 2,6-Disubstituted pyrazines | CK2 | Potent inhibition reported | nih.gov |

| Imidazo[1,2-a]pyrazine (B1224502) derivatives | Aurora-A | Potent inhibition reported | researchgate.net |

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes. researchgate.net While the 2-(piperazin-1-yl)pyrazine scaffold is more prominently featured in kinase inhibitor design, the versatility of the pyrazine and piperazine moieties suggests potential for interaction with other enzyme classes, including proteases.

Although direct evidence for the interaction of this compound with proteases is limited in the reviewed literature, related heterocyclic structures have been investigated as protease inhibitors. For example, piperazin-1-ylpyridazine derivatives have been identified as inhibitors of dCTP pyrophosphatase 1, an enzyme involved in nucleotide metabolism. researchgate.net Furthermore, pyridylpiperazine derivatives have shown inhibitory activity against urease, a metalloenzyme. frontiersin.org These examples demonstrate the potential of incorporating the piperazine moiety into scaffolds targeting various enzymes, including proteases. The mechanism of inhibition would likely involve binding to the active site of the protease, thereby preventing substrate access and cleavage.

Metabolic Enzyme Interaction Studies (Focus on enzyme kinetics and binding, not in vivo metabolism)

Publicly available research specifically detailing the enzyme kinetics and binding of this compound with metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes, is limited. However, studies on structurally related compounds offer some insights into potential metabolic pathways.

Alicyclic amine scaffolds, including the piperazine ring present in the compound of interest, are known to be metabolized by enzymes like CYPs and monoamine oxidases (MAOs). sci-hub.se Common biotransformations for N-substituted piperazine-containing compounds include N-dealkylation and N-oxidation. sci-hub.se For instance, research on 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine demonstrated various bioactivation pathways. sci-hub.se

A study on a series of 2-(Piperazin-1-yl)-pyrazine derivatives developed as potential antileishmanial agents included in vitro evaluation of their metabolic stability using mouse liver microsomes. acs.org This type of assay provides a general indication of a compound's susceptibility to metabolic enzymes but does not provide the detailed kinetic parameters (like K_m or V_max) or specific enzyme binding data requested. For example, one of the synthesized analogs in that study, a potent antileishmanial compound, was subjected to intrinsic clearance determination in the presence of the NADPH cofactor, a key component for CYP enzyme activity. acs.org

Furthermore, investigations into other piperazine-containing compounds have shown mechanism-based inactivation of CYP enzymes. For example, two different piperazine-containing compounds were identified as mechanism-based inactivators of both CYP2D6 and CYP3A4. ucl.ac.uk Such studies involve detailed kinetic characterization, including the determination of the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I). However, no such specific kinetic data has been published for this compound.

Protein-Ligand Interaction Characterization using Biophysical Methods

No specific Surface Plasmon Resonance (SPR) data for this compound is available in the public domain. SPR is a powerful technique for studying the kinetics of binding interactions, providing association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D). While this technique has been used to characterize the binding of other small molecules, including those with pyrazine or piperazine motifs, to their protein targets, no such studies have been published for the title compound. ucl.ac.uknih.gov

There is no published Isothermal Titration Calorimetry (ITC) data for this compound. ITC is used to determine the thermodynamic parameters of binding, including the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n). This information provides insight into the driving forces of the interaction. Although ITC has been employed to study the binding of various ligands, including some containing piperazine or pyrazine rings, to their target proteins, no such thermodynamic data has been reported for this compound. nih.govuliege.begoogle.com

Structural Biology of Compound-Target Complexes (if crystal structures of complexes are available)

There are no available crystal structures of this compound in a complex with a biological target protein in the Protein Data Bank (PDB) or described in the scientific literature. X-ray crystallography of ligand-protein complexes provides a high-resolution, three-dimensional view of the binding site and the specific molecular interactions that mediate binding. While crystal structures of other pyrazine-containing inhibitors bound to their targets, such as SHP2, have been determined, this level of structural information does not exist for this compound. nih.gov

Chemical Reactivity, Stability, and Degradation Pathways of 2 Piperazin 1 Yl Pyrazine Hydrochloride

Hydrolytic Stability under Varying pH Conditions

The piperazine (B1678402) ring contains two nitrogen atoms, and their protonation state is pH-dependent. The pH of a 10% aqueous solution of piperazine is in the range of 10.8–11.8. wikipedia.org In acidic to neutral conditions, the piperazine moiety will be protonated to varying degrees. This protonation can influence the electronic character of the entire molecule and its susceptibility to hydrolysis. For instance, in a study of piperazine derivatives as transepithelial permeation enhancers, the pH of the solution was found to be a critical parameter for their efficacy and cytotoxicity, with a pH range of 9.2 to 9.6 being optimal for certain non-cytotoxic applications. nih.gov This suggests that the degree of protonation of the piperazine ring significantly impacts its interaction with biological systems.

Hydrolysis of the C-N bond between the pyrazine (B50134) and piperazine rings could be a potential degradation pathway. This reaction would likely be catalyzed by acid or base. In acidic solutions, protonation of the pyrazine nitrogen atoms could activate the ring towards nucleophilic attack by water. Conversely, under strongly basic conditions, the piperazine nitrogen might become a more potent nucleophile, though hydrolysis at the pyrazine ring is less likely. A study on a different piperazine-containing compound demonstrated that its hydrolysis could be kinetically monitored in both acidic (pH 1.11) and basic (pH 13.06) media, indicating that the compound's stability is pH-dependent. nih.gov

The general mechanism for acid-catalyzed hydrolysis would likely involve protonation of a nitrogen atom on the pyrazine ring, followed by nucleophilic attack of a water molecule at the carbon atom attached to the piperazine nitrogen. Subsequent bond cleavage would lead to the formation of 2-hydroxypyrazine (B42338) and piperazine hydrochloride.

Table 1: General Influence of pH on the Hydrolytic Stability of Piperazine Derivatives

| pH Condition | Predominant Species | Potential Hydrolytic Pathway | Expected Stability |

| Strongly Acidic (pH < 2) | Diprotonated piperazine, protonated pyrazine | Acid-catalyzed cleavage of the C-N bond | Potentially lower |

| Weakly Acidic to Neutral (pH 4-7) | Monoprotonated piperazine | Slower acid-catalyzed hydrolysis | Moderate to high |

| Weakly Basic (pH 8-10) | Free base and monoprotonated piperazine in equilibrium | Minimal hydrolysis | High |

| Strongly Basic (pH > 12) | Free base piperazine | Base-catalyzed hydrolysis (less likely for this structure) | High |

Note: This table is a qualitative representation based on the general chemical principles of related compounds, as specific data for 2-(Piperazin-1-yl)pyrazine (B1270772) hydrochloride is not available.

Photochemical Degradation Pathways

The photochemical stability of 2-(Piperazin-1-yl)pyrazine hydrochloride is influenced by the ultraviolet (UV) absorption characteristics of the pyrazine ring. Pyrazine itself undergoes radiationless decay after being photoexcited. rsc.org This process involves the molecule returning to its ground electronic state from an excited state without emitting light, which is a key factor in its photostability.

For pyrazine derivatives, the substituents on the ring can significantly alter their photophysical and photochemical properties. science.gov In the case of this compound, the piperazine group acts as an auxochrome, which can modify the absorption spectrum and the energy levels of the excited states. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. From there, it can undergo several processes:

Internal Conversion: A rapid, radiationless transition to a lower electronic state of the same multiplicity.

Intersystem Crossing: A transition to a triplet excited state.

Photochemical Reaction: The excited molecule can undergo chemical reactions that it would not in its ground state.

Potential photochemical degradation pathways for this compound could involve:

Ring Opening or Rearrangement: The excited pyrazine ring could undergo cleavage or rearrange to form different isomeric structures.

Photo-oxidation: In the presence of oxygen, the excited molecule could react to form oxidized products, such as N-oxides of the pyrazine or piperazine rings.

N-Dealkylation: Cleavage of the bond between the pyrazine ring and the piperazine nitrogen, leading to the formation of pyrazine and piperazine radicals. Research on stabilizing pyrazine radicals through coordination suggests that such radicals can be formed. rsc.org

While specific studies on the photodegradation of this compound are not available, the general photochemistry of pyrazine and related N-heterocycles suggests that exposure to UV light could lead to a complex mixture of degradation products. The hydrochloride salt form is unlikely to significantly alter the primary photochemical processes of the chromophore.

Oxidative Stability and Radical Scavenging Properties

The oxidative stability of this compound is a measure of its resistance to degradation by oxidizing agents. Both the pyrazine and piperazine moieties can be sites of oxidative attack. The piperazine ring, with its secondary amine functionalities, is particularly susceptible to oxidation.

Studies on various piperazine and pyrazine derivatives have demonstrated their potential as antioxidants and radical scavengers. nih.govresearchgate.nettandfonline.comnih.govresearchgate.net The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The nitrogen atoms in the piperazine ring can participate in this process.

The radical scavenging activity of piperazine derivatives has been evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. nih.govresearchgate.net The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. While data for this compound is not specifically reported, studies on analogous compounds provide an indication of its potential activity. For example, a study on pyrazine-2-carboxylic acid derivatives of piperazines showed significant antioxidant activity. researchgate.net

Table 2: Radical Scavenging Activity of Selected Piperazine and Pyrazine Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | DPPH | 60.375 | researchgate.net |

| 1-Aryl/aralkyl piperazine derivative (3c) | DPPH | 189.42 µmol/L | nih.gov |

| 1-Aryl/aralkyl piperazine derivative (3a) | DPPH | 371.97 µmol/L | nih.gov |

| Butylated hydroxytoluene (BHT) - Standard | DPPH | 113.17 µmol/L | nih.gov |

Note: This table presents data for structurally related compounds to provide a context for the potential antioxidant activity of this compound.

In the context of metabolic studies, N-arylpiperazine derivatives can undergo CYP2D6-dependent oxidation to form hydroxylated metabolites. nih.gov This indicates that the aromatic pyrazine ring can also be a site for oxidative modification.

Thermal Degradation Profiles and Product Identification

The thermal stability of this compound is crucial for its storage and handling. Studies on the thermal degradation of piperazine (PZ) provide a strong indication of the potential degradation pathways for its derivatives. researchgate.netutexas.eduresearchgate.netutexas.edu

At elevated temperatures (135-175 °C), the thermal degradation of aqueous piperazine has been shown to follow first-order kinetics. utexas.edu The degradation rate is influenced by temperature and the concentration of dissolved carbon dioxide, which affects the protonation state of piperazine. researchgate.net

The major thermal degradation products identified for piperazine include:

N-Formylpiperazine

N-(2-aminoethyl)piperazine

2-Imidazolidone

The proposed mechanism for the thermal degradation of piperazine is initiated by the nucleophilic attack of a piperazine molecule at an α-carbon of a protonated piperazine molecule, leading to ring-opening. researchgate.net A similar mechanism could be postulated for this compound, where the piperazine ring is the primary site of thermal decomposition.

The presence of the pyrazine ring may influence the thermal stability. The electron-withdrawing nature of the pyrazine ring could potentially stabilize the adjacent C-N bond of the piperazine ring, possibly requiring higher temperatures for degradation compared to unsubstituted piperazine. However, without specific experimental data for this compound, this remains speculative. The hydrochloride salt is expected to decompose at a specific temperature, which would precede or coincide with the degradation of the organic structure. Studies on the decomposition of hydrazine (B178648) have shown that temperature, pressure, and the presence of catalysts can significantly affect the decomposition products. nih.gov

Table 3: Common Thermal Degradation Products of Piperazine